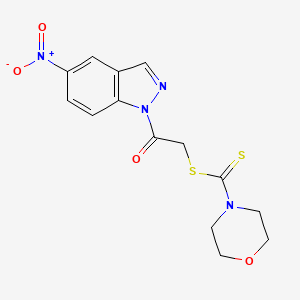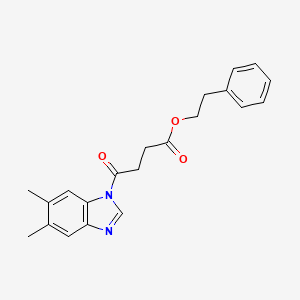![molecular formula C19H21N2O3- B15283934 1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene](/img/structure/B15283934.png)
1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro functional groups (−NO₂). Nitro compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene can be achieved through several methods:
-
Synthetic Routes and Reaction Conditions
-
Industrial Production Methods
- Industrial production of nitro compounds often involves large-scale nitration processes using nitric acid and sulfuric acid mixtures. The reaction conditions are carefully controlled to ensure the desired product yield and purity .
Chemical Reactions Analysis
1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene undergoes various chemical reactions:
-
Types of Reactions
Oxidation: Nitro compounds can be oxidized to form nitro alcohols or nitro ketones.
Reduction: Reduction of nitro compounds typically yields amines.
Substitution: Nitro compounds can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
-
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas with Pd/C or iron with hydrochloric acid are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines are used in substitution reactions.
-
Major Products
Oxidation: Nitro alcohols or nitro ketones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene can be compared with other similar nitro compounds:
-
Similar Compounds
Nitrobenzene: A simpler nitro compound with a single nitro group attached to a benzene ring.
Trinitrotoluene (TNT): A well-known explosive compound with three nitro groups attached to a toluene ring.
-
Uniqueness
Properties
Molecular Formula |
C19H21N2O3- |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[hydroxy(oxido)amino]-N-[(1-phenylcyclopentyl)methyl]benzamide |
InChI |
InChI=1S/C19H21N2O3/c22-18(16-10-4-5-11-17(16)21(23)24)20-14-19(12-6-7-13-19)15-8-2-1-3-9-15/h1-5,8-11,23H,6-7,12-14H2,(H,20,22)/q-1 |
InChI Key |
UNNUDSLANCSOTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2N(O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-chloroanilino)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B15283854.png)
![3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide](/img/structure/B15283860.png)
![[2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide](/img/structure/B15283861.png)
![8-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B15283865.png)
![3-(1-Azepanylmethyl)-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283872.png)
![N-({[3-amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B15283878.png)


![2-(acetyloxy)-4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B15283903.png)
![N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline](/img/structure/B15283908.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283909.png)
![2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B15283910.png)

![6-[(2-Methoxyphenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283931.png)
